![molecular formula C16H25N3O5 B14404991 L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- CAS No. 85146-12-9](/img/structure/B14404991.png)
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- is a complex organic compound that belongs to the class of amino acids It is a derivative of L-proline and L-leucine, with a unique structure that includes a 5-oxo-L-proline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- typically involves the coupling of L-proline and L-leucine derivatives. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like N-methylmorpholine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is often employed, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method allows for efficient and high-yield production of the desired compound .
化学反応の分析
Types of Reactions
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
科学的研究の応用
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: It has potential therapeutic applications, including as a drug delivery agent and in the design of enzyme inhibitors.
Industry: The compound is used in the production of pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain proteases, thereby affecting protein degradation pathways. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
L-Proline: A simpler amino acid that serves as a precursor to the compound.
L-Leucine: Another amino acid that is part of the compound’s structure.
5-oxo-L-proline: A derivative of L-proline with an oxo group.
Uniqueness
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- is unique due to its combined structure of L-proline and L-leucine derivatives, along with the presence of a 5-oxo group. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual amino acids .
特性
CAS番号 |
85146-12-9 |
|---|---|
分子式 |
C16H25N3O5 |
分子量 |
339.39 g/mol |
IUPAC名 |
(2S)-1-[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O5/c1-9(2)8-11(18-14(21)10-5-6-13(20)17-10)15(22)19-7-3-4-12(19)16(23)24/h9-12H,3-8H2,1-2H3,(H,17,20)(H,18,21)(H,23,24)/t10-,11-,12-/m0/s1 |
InChIキー |
VZDRONIHCRAMNJ-SRVKXCTJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCC(=O)N2 |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
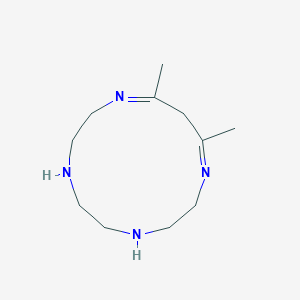
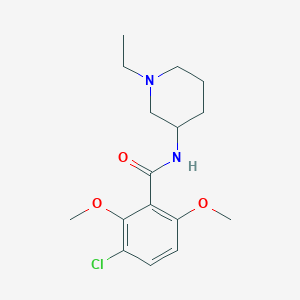
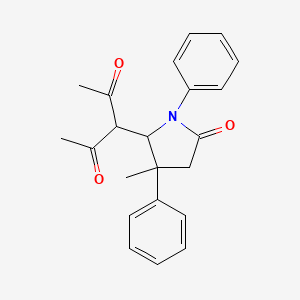
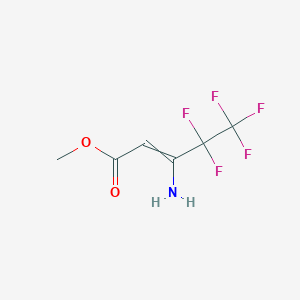
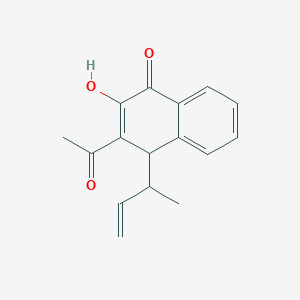
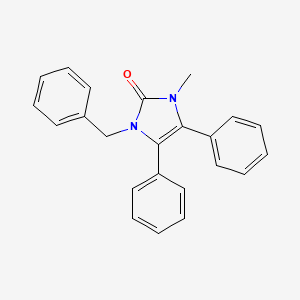

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)

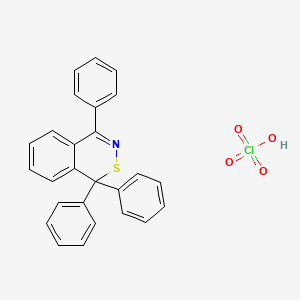

![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
